N-Acetylcytosine arabinoside

cytidine deaminase resistance metabolic stability nucleoside analog inactivation

QC labs face ara-C impurity profiling challenges: rapid parent drug deamination (>80% in 4 h in human plasma) compromises method accuracy. N-Acetylcytosine arabinoside (Cytarabine Impurity 28) solves this as a deaminase-stable, fully characterized reference standard. • Enzymatically stable: complete resistance to human liver and mouse kidney cytidine deaminase • ≥97% purity (HPLC), supplied with full CoA (HPLC, 1H-NMR, MS) • Traceable to USP/EP pharmacopeial standards for ANDA/DMF submissions Shipped globally with comprehensive documentation.

Molecular Formula C11H15N3O6
Molecular Weight 285.25 g/mol
CAS No. 13491-47-9
Cat. No. B7728610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylcytosine arabinoside
CAS13491-47-9
Molecular FormulaC11H15N3O6
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)
InChIKeyNIDVTARKFBZMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylcytosine Arabinoside: Identity and Baseline


N-Acetylcytosine arabinoside (CAS 13491-47-9; synonym N4-acetylarabinocytidine) is a synthetic N4-acetyl derivative of the antileukemic nucleoside analog cytarabine (ara-C). It belongs to the N4-acyl-1-β-D-arabinofuranosylcytosine class, characterized by an acetyl group on the exocyclic N4-amino group of the cytosine base and an arabinose sugar moiety in place of ribose . The compound is catalogued as Cytarabine Impurity 28 in pharmacopeial reference standard collections and is supplied at ≥97% purity (HPLC) for use as an analytical reference standard in pharmaceutical quality control, method validation, and impurity profiling . Its molecular formula is C11H15N3O6 with a molecular weight of 285.25 g/mol .

1 Identity Certified Cytarabine Impurity 28 reference standard for pharmaceutical QC
2 Workflow Supports analytical method validation and impurity profiling studies
3 Context Mechanistic probe for cytidine deaminase resistance in nucleoside analog research

N-Acetylcytosine Arabinoside: Why Substitution Fails


N-Acetylcytosine arabinoside occupies a distinct position within the N4-acyl-ara-C series defined by its short-chain acetyl modification. Unlike the parent drug ara-C, which is rapidly inactivated (>80% deamination to ara-U within 4 h in human plasma) by cytidine deaminase [1], the N4-acetyl substituent confers complete resistance to enzymatic deamination by both human liver and mouse kidney cytidine deaminase in vitro [2][3]. Compared with longer-chain N4-acyl analogs such as N4-behenoyl-ara-C (BHAC/enocitabine) and N4-octadecyl-ara-C (NOAC), the N4-acetyl derivative exhibits lower lipophilicity and substantially reduced cytotoxicity, making it unsuitable as a therapeutic prodrug but uniquely valuable as a stable, isolable reference standard and mechanistic probe [4][5]. Generic interchange with any other N4-acyl-ara-C congener, or with ara-C itself, therefore fails on the basis of differential deaminase susceptibility, lipophilicity, cytotoxic potency, and regulatory identity as a specified impurity.

Target N-Acetylcytosine arabinoside (Cytarabine Impurity 28)
Alternative Generic ara-C or other N4-acyl-ara-C analogs
Deaminase-resistant; stable reference standard profile
Deaminase susceptibility may shift; rapid inactivation can confound assay interpretation
Low-cytotoxicity scaffold; 87% colony survival at tested concentration
Cytotoxicity profile may differ substantially; halogenated analogs exhibit ≥100-fold potency difference
Specified impurity with pharmacopeial traceability
Regulatory identity may not transfer; generic chemicals lack formal impurity designation

N-Acetylcytosine Arabinoside: Differentiation Evidence


Cytidine Deaminase Resistance

N4-acetyl-ara-C (N-acetylcytosine arabinoside) is not deaminated by human liver or mouse kidney cytidine deaminase in vitro, whereas the parent drug ara-C is a known substrate that is rapidly converted to the inactive metabolite arabinofuranosyluracil (ara-U). In human plasma at 37°C, ara-C undergoes >80% deamination to ara-U within 4 hours [1]. By contrast, the N4-acetyl modification renders the compound completely resistant to enzymatic deamination under identical in vitro assay conditions using both human liver and mouse kidney homogenates [2][3]. This binary difference—complete resistance versus rapid inactivation—is the single most structurally informative feature of the N4-acetyl modification for experimental design.

Cytidine Deaminase Resistance
Head-to-head
N4-acetyl-ara-C: No deamination detected. Ara-C: >80% deaminated to ara-U within 4 h in human plasma at 37°C.
Binary metabolic stability difference supports deaminase-stable probe selection.
In vitro human liver and mouse kidney CDA assay context.
cytidine deaminase resistance metabolic stability nucleoside analog inactivation ara-C deamination

Cytotoxicity Differential

In a direct comparative cytotoxicity study using A(T1)Cl-3 hamster fibrosarcoma cells, N4-acetyl-ara-C demonstrated comparatively poor cytotoxicity, with 87% colony survival at a 10^-4 M concentration. In striking contrast, the N4-chloroacetyl analog (N4-chloroacetyl-ara-C) completely abolished colony formation at a 100-fold lower concentration (10^-6 M), with no colonies surviving. The parent N4-acetyl derivative of cytidine (1b) showed similarly weak activity (95% survival at 10^-4 M) [1]. This SAR reveals that the acetyl substituent is insufficient to confer potent cytotoxicity, distinguishing it sharply from halogenated N4-acyl congeners.

Cytotoxicity Differential
Head-to-head
N4-acetyl-ara-C: 87% colony survival at 10⁻⁴ M. N4-chloroacetyl-ara-C: 0% survival at 10⁻⁶ M.
Supports cytotoxicity endpoint review; positions compound as low-activity SAR reference.
A(T1)Cl-3 hamster fibrosarcoma colony formation assay.
cytotoxicity structure-activity relationship N4-acyl prodrug colony formation assay

Enhanced Lipophilicity

N4-acylation of ara-C increases lipophilicity relative to the parent nucleoside. In a systematic study of N4-substituted cytarabine derivatives, the partition coefficients of all synthesized N4-derivatives—measured in a chloroform/water system at room temperature—exceeded that of ara-C, confirming enhanced lipophilic character imparted by the N4-acyl substituent [1]. While exact logP values for the N4-acetyl congener are not reported in isolation, the class-level observation that all N4-carboxylate and succinamate prodrugs (including N4-acetate derivatives) exhibit higher chloroform/water partition coefficients than ara-C [1] is consistent with the broader finding that N4-acyl-ara-C compounds are consistently more lipophilic than the parent drug, enabling improved membrane partitioning and cellular uptake [2].

Enhanced Lipophilicity
Class-level
Partition coefficient: N4-acyl-ara-C > ara-C. Exact logP for N4-acetyl congener not individually reported.
Reported lipophilicity increase aligns with N4-acyl prodrug design rationale.
Data to verify; chloroform/water system at room temperature.
partition coefficient lipophilicity membrane permeability prodrug design

Cytarabine Impurity 28 Reference Standard

N-Acetylcytosine arabinoside is formally designated as Cytarabine Impurity 28 in pharmaceutical reference standard catalogues and is supplied at a certified purity of ≥97% (HPLC) with full Certificate of Analysis documentation including HPLC, 1H-NMR, and MS data [1]. Unlike generic ara-C or other N4-acyl-ara-C analogs that lack this specific regulatory impurity designation, this compound is traceable to pharmacopeial standards (USP/EP) and is qualified for use in analytical method development, method validation (AMV), ANDA/DMF submissions, and quality control release testing of cytarabine API and finished dosage forms [1].

Cytarabine Impurity 28 Standard
Specification
Certified purity ≥97% (HPLC). Full COA documentation with HPLC, ¹H-NMR, MS traceable to USP/EP.
Regulatory identity supports compliance-driven pharmaceutical QC applications.
ISO 17034 reference standard supply chain context.
reference standard impurity profiling pharmaceutical QC pharmacopeial compliance

Liposomal Encapsulation Efficiency

The US patent US4330534 (expired) explicitly teaches that N4-acylcytosine arabinoside derivatives—including N4-acetyl, N4-caproyl, N4-caprylyl, N4-lauroyl, N4-myristoyl, N4-palmitoyl, and N4-stearoyl congeners—can be efficiently encapsulated into lecithin liposomes without the need for harmful additives such as stearylamine or dicetyl phosphate, which are required to achieve acceptable encapsulation of unmodified ara-C [1]. The patent specification states that the encapsulation efficiency of ara-C in liposomes is 'considerably small compared with that employed as the starting material,' whereas N4-acyl modification eliminates this limitation [1]. N4-acyl chains shorter than C6 or longer than C18 do not increase activity appreciably, defining an optimal acyl chain-length window for formulation [1].

Liposomal Encapsulation Efficiency
Class-level
N4-acyl-ara-C (C6-C18): Efficient lecithin liposome encapsulation without harmful additives. N4-acetyl at low end of optimal range.
Supports formulation-exposure review; N4-acyl platform may eliminate toxic additives.
Source review; US4330534 teaches class-level encapsulation advantage.
liposomal formulation encapsulation efficiency drug delivery N4-acyl prodrug

Prodrug Activation Profile

Unlike N4-alkyl-ara-C derivatives (e.g., N4-octadecyl-ara-C, N4-hexadecyl-ara-C) that are resistant to both deamination and enzymatic cleavage, the N4-acetyl-ara-C derivative contains a hydrolytically labile amide bond that can undergo enzymatic deacetylation to release the parent drug ara-C. In systematic prodrug studies, Ara-C-N4-acetate derivatives (compounds 6 and 9a-o) were incubated with rat plasma and liver homogenate as multi-enzyme systems; ara-C was detected as a released product, albeit in minute amounts by HPLC, indicating that N-decarboxylation and dealkylation of the N4-acetate series proceeds with low efficiency relative to hydrolysis of N4-carboxylate and succinamate prodrugs [1]. This distinguishes the N4-acetyl compound from both (a) stable N4-alkyl derivatives that do not release ara-C, and (b) N4-carboxylate prodrugs that release ara-C more efficiently.

Prodrug Activation Profile
Cross-study
N4-acetyl-ara-C: Low-efficiency ara-C release detected by HPLC. N4-carboxylate prodrugs: More efficient release.
Defines tunable activation chemotype between non-cleavable alkyl depots and rapidly hydrolyzed prodrugs.
Rat plasma and liver homogenate incubation at 37°C; ara-C detection by HPLC.
prodrug activation enzymatic hydrolysis biotransformation ara-C release

Application Scenarios


Cytarabine Impurity Profiling Standard

N-Acetylcytosine arabinoside is procured as Cytarabine Impurity 28 for use as a certified reference standard (≥97% purity, HPLC) in pharmaceutical quality control, analytical method development, method validation, and ANDA/DMF regulatory submissions. Its formal impurity designation, full Certificate of Analysis documentation (HPLC, 1H-NMR, MS), and traceability to USP/EP pharmacopeial standards make it irreplaceable by generic ara-C or other N4-acyl analogs lacking this regulatory identity [3]. This application stems directly from the compound's regulatory impurity designation (Evidence Item 4).

Cytidine Deaminase Mechanistic Probe

The complete resistance of N4-acetyl-ara-C to enzymatic deamination by cytidine deaminase, contrasted with the rapid deamination of ara-C (>80% in 4 h in human plasma), makes this compound an essential control substrate or inhibitor candidate in CDA enzymology studies. Researchers investigating deaminase-mediated drug resistance in leukemia can use N4-acetyl-ara-C as a deaminase-stable comparator to isolate the contribution of metabolic inactivation to ara-C treatment failure [3]. This application follows from the deamination resistance evidence (Evidence Item 1).

Cytotoxicity SAR Negative Control

Given its comparatively poor cytotoxicity in colony formation assays (87% cell survival at 10^-4 M vs. 0% survival for N4-chloroacetyl-ara-C at 10^-6 M in hamster fibrosarcoma cells), N-acetylcytosine arabinoside serves as a low-activity reference compound in structure-activity relationship studies aimed at optimizing the N4-acyl substituent for antitumor potency . Its well-characterized cytotoxicity profile allows it to function as a reproducible negative control against which more potent N4-acyl analogs (e.g., chloroacetyl, behenoyl, palmitoyl) can be benchmarked. This scenario derives from the cytotoxicity differential evidence (Evidence Item 2).

Tunable Release Prodrug Scaffold

The N4-acetyl modification provides a distinct prodrug activation profile characterized by detectable but low-efficiency enzymatic release of ara-C upon incubation with rat plasma and liver homogenate . This positions N-acetylcytosine arabinoside as a scaffold suitable for further optimization of the N4-acyl group to achieve intermediate release kinetics—faster than stable N4-alkyl depots (which do not release ara-C) but slower than rapidly cleaved N4-carboxylate prodrugs. Formulation scientists developing sustained-release ara-C delivery systems will find this chemotype space defined by the N4-acetyl congener valuable for tuning pharmacokinetic profiles. This application is supported by the prodrug evidence (Evidence Item 6) and liposomal formulation compatibility (Evidence Item 5).

Application
Selection Property
Validation Focus
Cytarabine Impurity Profiling Standard
Certified impurity designation and pharmacopeial traceability
HPLC purity documentation and compendial method suitability
Cytidine Deaminase Mechanistic Probe
Complete resistance to enzymatic deamination
Deaminase-stable comparator in nucleoside analog research
Cytotoxicity SAR Negative Control
Low-activity reference compound with reproducible endpoint
Colony survival endpoint review in cell-model studies
Tunable Release Prodrug Scaffold
Detectable but low-efficiency enzymatic ara-C release
Biotransformation endpoint context; activation kinetics review

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